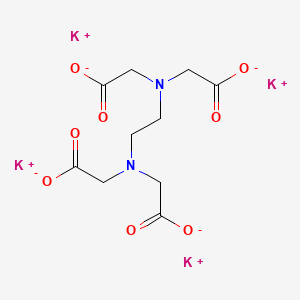

Ethylenediaminetetraacetic acid tetrapotassium salt

Catalog No.

S3723081

CAS No.

7379-27-3

M.F

C10H16KN2O8

M. Wt

331.34 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

CAS Number

7379-27-3

Product Name

Ethylenediaminetetraacetic acid tetrapotassium salt

IUPAC Name

dipotassium;2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate

Molecular Formula

C10H16KN2O8

Molecular Weight

331.34 g/mol

InChI

InChI=1S/C10H16N2O8.K/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);

InChI Key

XASWYPVFCVEQSU-UHFFFAOYSA-N

SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+]

Canonical SMILES

C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[K]

The exact mass of the compound Tetrapotassium ethylenediaminetetraacetate is 443.9141913 g/mol and the complexity rating of the compound is 293. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Metal Ion Sequestration and Removal

- In vitro studies: K4EDTA is commonly used in cell culture experiments to remove divalent cations (e.g., Ca2+, Mg2+) from the culture medium. This allows researchers to control the ionic environment and study specific cellular processes that are dependent on these metal ions PubChem: ).

- Protein purification: K4EDTA can be employed during protein purification steps to prevent metal-induced protein aggregation or to remove contaminating metal ions that might interfere with downstream applications ScienceDirect: .

Stabilization of Biological Samples

- Enzyme studies: K4EDTA can inhibit metalloenzymes (enzymes that require metal ions for activity) by chelating their essential metal cofactors. This allows researchers to study the activity of other enzymes in a cell extract or to investigate the role of specific metalloenzymes in a biological process Nature Journal: .

- Blood sample collection: K4EDTA is a common anticoagulant used in blood collection tubes. It prevents blood clotting by chelating calcium ions, which are necessary for the blood coagulation cascade National Institutes of Health: ).

Other Applications

- Free radical scavenging: K4EDTA has some free radical scavenging properties, which can be beneficial in certain research settings to protect biomolecules from oxidative damage Journal of Agricultural and Food Chemistry: .

- Chemical analysis: K4EDTA can be used in various analytical techniques to complex with metal ions and improve their solubility or separation characteristics.

Physical Description

Liquid

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

4

Exact Mass

331.05437196 g/mol

Monoisotopic Mass

331.05437196 g/mol

Heavy Atom Count

21

UNII

3W5S57M958

Related CAS

7379-27-3

Wikipedia

Edetate tetrapotassium

Use Classification

Cosmetics -> Chelating

General Manufacturing Information

Food, beverage, and tobacco product manufacturing

Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, potassium salt (1:?): ACTIVE

Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, potassium salt (1:?): ACTIVE

Dates

Last modified: 07-27-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds